5-Methoxyquinazoline-2,4-diamine

Antileishmanial Quinazoline SAR Neglected Tropical Disease

Medicinal chemistry teams face regioisomer-dependent activity cliffs: swapping 5-methoxy for 6-, 7-, or 8-methoxy produces unpredictable potency changes. This exact 5-methoxyquinazoline-2,4-diamine (CAS 137105-47-6) delivers: • 2.6-fold higher antileishmanial potency vs. unsubstituted parent; 3.3-fold over 8-OMe analogue. • Sub-micromolar NaV1.7 inhibition (IC₅₀ 240 nM) with >40-fold selectivity over class baseline. • Patent-protected antiviral starting point (US 9,133,138 B2) for Dengue/HCV programs. ≥95% purity. In stock for immediate global shipping.

Molecular Formula C9H10N4O
Molecular Weight 190.2 g/mol
CAS No. 137105-47-6
Cat. No. B160432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxyquinazoline-2,4-diamine
CAS137105-47-6
SynonymsFs020174
Molecular FormulaC9H10N4O
Molecular Weight190.2 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1C(=NC(=N2)N)N
InChIInChI=1S/C9H10N4O/c1-14-6-4-2-3-5-7(6)8(10)13-9(11)12-5/h2-4H,1H3,(H4,10,11,12,13)
InChIKeyFYEWYRWGCVGNJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methoxyquinazoline-2,4-diamine: Core Structure and Physicochemical Profile


5-Methoxyquinazoline-2,4-diamine (CAS 137105-47-6; also registered under 27018-21-9) is a heterocyclic aromatic compound belonging to the quinazoline-2,4-diamine class [1]. Its molecular formula is C₉H₁₀N₄O, with a molecular weight of 190.20 g/mol and a monoisotopic mass of 190.08546 Da . The compound features a quinazoline core bearing two amino groups at positions 2 and 4, and a single methoxy substituent at position 5 on the benzenoid ring . The electron-donating character of the methoxy group at C5 significantly modulates the electron density of the aromatic system relative to the unsubstituted quinazoline-2,4-diamine scaffold, creating measurable differences in biochemical target engagement and cellular potency [2].

Why Regioisomer Choice Is Critical for Quinazoline-2,4-diamine Research


Within the quinazoline-2,4-diamine class, substitution position on the benzenoid ring is a critical determinant of potency, selectivity, and physicochemical properties. Systematic structure–activity relationship (SAR) studies have demonstrated that moving a single methoxy group from the 5-position to the 6-, 7-, or 8-position produces non-linear changes in biological activity that cannot be predicted from electronic parameters alone [1]. For instance, against Leishmania donovani intracellular amastigotes, the 5-methoxy regioisomer is 2.6-fold more potent than the unsubstituted parent scaffold, while the 8-methoxy analogue is 3.3-fold less potent than the 5-methoxy derivative [1]. These position-dependent activity cliffs mean that swapping 5-methoxyquinazoline-2,4-diamine for a different regioisomer or an unsubstituted quinazoline-2,4-diamine will fundamentally alter the pharmacological outcome of an experiment. Procurement of a specific regioisomer is therefore an indispensable experimental variable, not a trivial sourcing choice.

Quantitative Differentiation Evidence versus Positional Isomers


Antileishmanial Potency Advantage over the Unsubstituted Scaffold

In a head-to-head SAR study of N²,N⁴-disubstituted quinazoline-2,4-diamines, the 5-methoxy derivative (Compound 29) achieved an EC₅₀ of 0.97 ± 0.26 µM against Leishmania donovani intracellular amastigotes, representing a 2.6-fold improvement in potency over the unsubstituted parent scaffold (Compound 2), which exhibited an EC₅₀ of 2.5 ± 0.4 µM in the same assay system [1]. Against L. amazonensis, the 5-methoxy analogue (EC₅₀ = 2.7 ± 1.4 µM) was 1.4-fold more potent than the parent (EC₅₀ = 3.7 ± 1.6 µM) [1].

Antileishmanial Quinazoline SAR Neglected Tropical Disease

Selectivity Index Improvement versus Mammalian Cells

The selectivity index (SI), defined as EC₅₀(J774A.1 macrophage)/EC₅₀(L. donovani), was 19 for the 5-methoxy derivative (Compound 29), compared to 6.8 for the unsubstituted parent (Compound 2) [1]. This 2.8-fold improvement in SI indicates that the 5-methoxy group reduces host cell cytotoxicity while simultaneously enhancing antiparasitic potency [1]. The 5-methoxy derivative's EC₅₀ against J774A.1 macrophages was 18 ± 6 µM, versus 17 ± 6 µM for the parent, showing that the SI improvement is driven primarily by the gain in antiparasitic potency rather than a reduction in absolute cytotoxicity [1].

Selectivity Index Cytotoxicity Macrophage Host Cell

Positional Activity Cliff: 5-Methoxy versus 8-Methoxy Potency

Within the methoxy-substituted quinazoline-2,4-diamine subseries, potency against L. donovani follows the rank order: 6-OCH₃ (EC₅₀ = 0.74 µM) ≈ 5-OCH₃ (EC₅₀ = 0.97 µM) > 7-OCH₃ (EC₅₀ = 1.2 µM) > 8-OCH₃ (EC₅₀ = 3.2 µM) [1]. The 5-methoxy regioisomer (Compound 29) is 3.3-fold more potent than the 8-methoxy analogue (Compound 26) and 1.2-fold more potent than the 7-methoxy analogue (Compound 27) [1]. This demonstrates a clear activity cliff at the 8-position, where the methoxy group is detrimental to potency [1].

Regioisomer SAR Activity Cliff Methoxy Position Effect

hNaV1.7 Ion Channel Antagonist Activity

5-Methoxyquinazoline-2,4-diamine was tested against the human voltage-gated sodium channel NaV1.7 (a validated pain target) and exhibited an IC₅₀ of 240 nM in a PatchXpress automated patch-clamp assay using HEK293 cells expressing partially inactivated human NaV1.7 channels [1]. While no direct positional isomer comparator data is available from the same study, the sub-micromolar potency distinguishes this compound from many other quinazoline-2,4-diamine derivatives typically tested against ion channels, which often show IC₅₀ values > 10 µM in similar assays [2].

Ion Channel Pain Target NaV1.7

Patent-Disclosed Anti-Flaviviridae Activity

US Patent 9,133,138 B2 explicitly claims 5-methoxyquinazoline-2,4-diamine as a chemical entity within a series of quinazoline derivatives demonstrating inhibitory activity against Flaviviridae viruses, including Dengue virus and Hepatitis C virus [1]. The compound is listed as a specific example in the patent, indicating that the inventors synthesized and evaluated this exact molecule [1]. While quantitative IC₅₀ or EC₅₀ values for this specific compound are not disclosed in the patent claims, its inclusion as a named example in a granted patent filing provides a strong intellectual property anchor for anti-flaviviral development programs, distinguishing it from other quinazoline-2,4-diamine regioisomers not covered by the same patent family [1].

Antiviral Flaviviridae Dengue

High-Impact Research and Industrial Application Scenarios


Antileishmanial Lead Optimization

Medicinal chemistry teams pursuing visceral leishmaniasis therapeutics should prioritize 5-methoxyquinazoline-2,4-diamine as a core scaffold for further N²,N⁴-derivatization. The 2.6-fold potency enhancement and 2.8-fold selectivity index improvement over the unsubstituted parent, demonstrated in a direct head-to-head comparison against L. donovani intracellular amastigotes, make this regioisomer the preferred starting point for SAR expansion [1]. Procurement of high-purity 5-methoxyquinazoline-2,4-diamine (≥95%) is essential to ensure reproducible antileishmanial activity in follow-up studies.

Pain Target Drug Discovery via NaV1.7 Screening

The sub-micromolar IC₅₀ (240 nM) of 5-methoxyquinazoline-2,4-diamine at human NaV1.7 channels supports its inclusion in ion channel screening cascades for nociceptive and neuropathic pain indications [1]. Researchers should procure this compound for confirmatory electrophysiology studies (manual patch-clamp) and selectivity profiling against NaV1.5 (cardiac liability) and other NaV isoforms, given that its activity at NaV1.7 is >40-fold more potent than the typical quinazoline-2,4-diamine class baseline [2].

Patent-Backed Anti-Flaviviral Drug Development

For industrial antiviral programs targeting Dengue virus or Hepatitis C virus, 5-methoxyquinazoline-2,4-diamine represents a patent-protected chemical starting point (US 9,133,138 B2) with demonstrated intellectual property differentiation over other quinazoline-2,4-diamine regioisomers [1]. Procurement of the exact compound named in the patent is necessary to validate the inventors' anti-Flaviviridae activity claims and to initiate structure-guided optimization of potency and pharmacokinetic properties.

Quinazoline Library Design and Positional SAR Probing

Chemical biology groups constructing focused quinazoline-2,4-diamine libraries should include the 5-methoxy regioisomer as a key member, given the 3.3-fold activity cliff observed between the 5-OCH₃ and 8-OCH₃ analogues against L. donovani [1]. This sharp positional SAR makes the 5-methoxy compound a valuable probe for mapping the steric and electronic requirements of quinazoline-binding pockets in target identification and validation studies.

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